REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:18]=[CH:17][C:5]2[C:6](=[O:16])[C:7]3[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:8]=3[CH2:9][CH2:10][C:4]=2[CH:3]=1.BrN1C(=O)CCC1=O>C(OCC)(=O)C>[CH3:1][C:2]1[CH:18]=[CH:17][C:5]2[C:6](=[O:16])[C:7]3[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:8]=3[CH:9]=[CH:10][C:4]=2[CH:3]=1
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Name
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10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one
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Quantity
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6 g
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Type
|
reactant
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Smiles
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CC1=CC2=C(C(C3=C(CC2)C=C(C=C3)C)=O)C=C1
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
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halogen
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 5 hours the reaction mixture was cooled
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Duration
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5 h
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Type
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CUSTOM
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Details
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quenched with brine
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Type
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CUSTOM
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Details
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The organic layer was collected
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in dry dimethylformamide
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Type
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ADDITION
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Details
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treated with 1,5-diazabicyclo[4.3.0]non-5-ene (3.5 ml)
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Type
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CUSTOM
|
Details
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The cooled reaction mixture
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Type
|
WASH
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Details
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was washed with 2M HCl, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with toluene
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC2=C(C(C3=C(C=C2)C=C(C=C3)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |